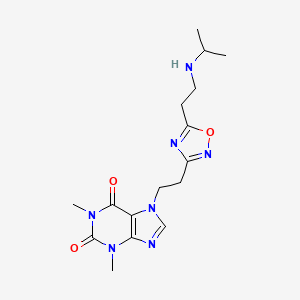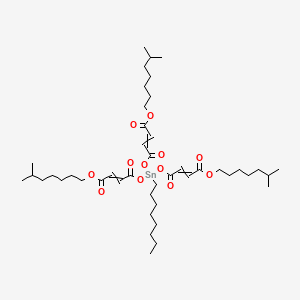
Triisooctyl 4,4',4''-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is a complex organotin compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple isooctyl groups and a central tin atom coordinated with oxygen atoms. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) typically involves the reaction of octylstannylidyne with isooctyl alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the purification of reactants, precise control of reaction parameters such as temperature and pressure, and the use of advanced separation techniques to isolate the final product. The industrial production methods ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The isooctyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) involves its interaction with molecular targets through coordination bonds. The tin atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate cellular processes by altering the structure and function of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisooctyl 4,4’,4’'-((butylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- Triisooctyl 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
Uniqueness
Triisooctyl 4,4’,4’'-((octylstannylidyne)tris(oxy))tris(4-oxoisocrotonate) is unique due to its specific isooctyl groups and the central tin atom’s coordination environment. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
84029-63-0 |
|---|---|
Formule moléculaire |
C44H74O12Sn |
Poids moléculaire |
913.8 g/mol |
Nom IUPAC |
4-O-[bis[[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C8H17.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-3-5-7-8-6-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
GNKIKVNIJGTIGD-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCC[Sn](OC(=O)C=CC(=O)OCCCCCC(C)C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


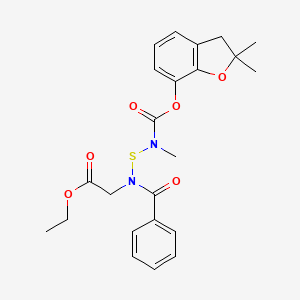
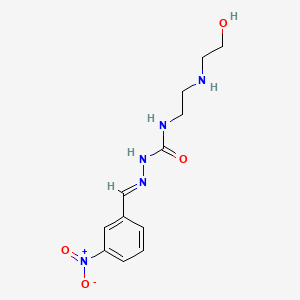

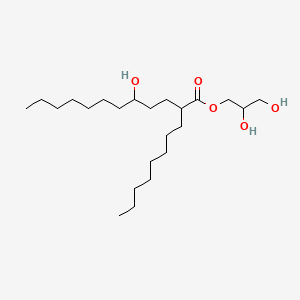

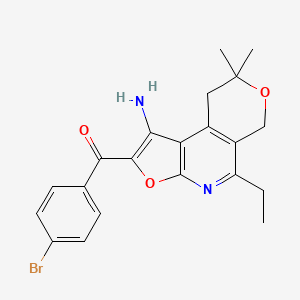

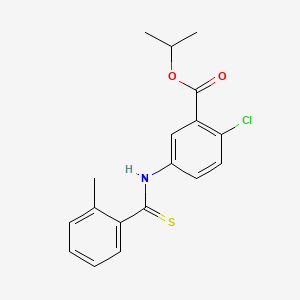
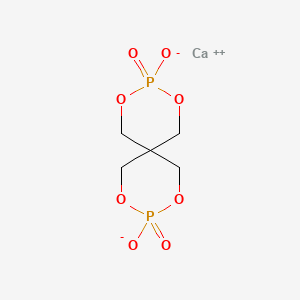

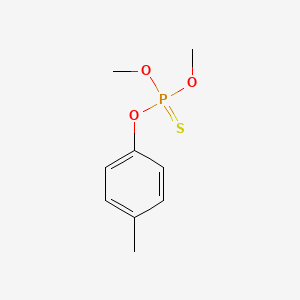

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
